molecular formula C11H18N2O4 B15196449 diethyl 1H-pyrazole-3,5-dicarboxylate;ethane

diethyl 1H-pyrazole-3,5-dicarboxylate;ethane

Cat. No.: B15196449
M. Wt: 242.27 g/mol
InChI Key: PQDIINZTFCIKBS-UHFFFAOYSA-N
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Description

Diethyl 3,5-pyrazoledicarboxylate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, characterized by the presence of two ester groups at the 3 and 5 positions of the pyrazole ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,5-pyrazoledicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazole with diethyl oxalate under basic conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of diethyl 3,5-pyrazoledicarboxylate .

Industrial Production Methods

In industrial settings, the production of diethyl 3,5-pyrazoledicarboxylate often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-pyrazoledicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3,5-pyrazoledicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3,5-pyrazoledicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, some pyrazole derivatives are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,4-pyrroledicarboxylate: Similar in structure but with different reactivity and applications.

    Diethyl 2,3-pyridinedicarboxylate: Another ester derivative with distinct chemical properties.

    Diethyl acetylenedicarboxylate: Known for its use in cycloaddition reactions

Uniqueness

Diethyl 3,5-pyrazoledicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 1H-pyrazole-3,5-dicarboxylate;ethane

InChI

InChI=1S/C9H12N2O4.C2H6/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;1-2/h5H,3-4H2,1-2H3,(H,10,11);1-2H3

InChI Key

PQDIINZTFCIKBS-UHFFFAOYSA-N

Canonical SMILES

CC.CCOC(=O)C1=CC(=NN1)C(=O)OCC

Origin of Product

United States

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